molecular formula C18H13N3O5S B2385150 Ethyl 2-(5-(furan-2-yl)isoxazole-3-carboxamido)benzo[d]thiazole-6-carboxylate CAS No. 1251624-39-1

Ethyl 2-(5-(furan-2-yl)isoxazole-3-carboxamido)benzo[d]thiazole-6-carboxylate

Cat. No.: B2385150
CAS No.: 1251624-39-1
M. Wt: 383.38
InChI Key: NQAVNUCLYACROL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-(5-(furan-2-yl)isoxazole-3-carboxamido)benzo[d]thiazole-6-carboxylate is a complex organic compound that features a unique combination of furan, isoxazole, and benzo[d]thiazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(5-(furan-2-yl)isoxazole-3-carboxamido)benzo[d]thiazole-6-carboxylate typically involves multi-step organic reactions. One common approach starts with the preparation of the furan and isoxazole intermediates, followed by their coupling with benzo[d]thiazole derivatives. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to produce the compound in bulk quantities.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(5-(furan-2-yl)isoxazole-3-carboxamido)benzo[d]thiazole-6-carboxylate can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The isoxazole ring can be reduced to form isoxazolines.

    Substitution: The benzo[d]thiazole moiety can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Electrophilic aromatic substitution reactions typically involve reagents like halogens (Br2, Cl2) and nitrating agents (HNO3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furanones, while reduction of the isoxazole ring may produce isoxazolines.

Scientific Research Applications

Ethyl 2-(5-(furan-2-yl)isoxazole-3-carboxamido)benzo[d]thiazole-6-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Researchers are investigating its potential as a drug candidate for various diseases.

    Industry: It is used in the development of new materials with specific properties, such as conductivity and fluorescence.

Mechanism of Action

The mechanism of action of Ethyl 2-(5-(furan-2-yl)isoxazole-3-carboxamido)benzo[d]thiazole-6-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects.

Comparison with Similar Compounds

Ethyl 2-(5-(furan-2-yl)isoxazole-3-carboxamido)benzo[d]thiazole-6-carboxylate can be compared with other similar compounds, such as:

    Ethyl 5-(furan-2-yl)isoxazole-3-carboxylate: This compound lacks the benzo[d]thiazole moiety, making it less complex and potentially less active in certain applications.

    Benzo[d]thiazole derivatives: These compounds may have similar biological activities but differ in their chemical structure and properties.

    Isoxazole derivatives: These compounds share the isoxazole ring but may have different substituents, leading to variations in their reactivity and applications.

Properties

IUPAC Name

ethyl 2-[[5-(furan-2-yl)-1,2-oxazole-3-carbonyl]amino]-1,3-benzothiazole-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13N3O5S/c1-2-24-17(23)10-5-6-11-15(8-10)27-18(19-11)20-16(22)12-9-14(26-21-12)13-4-3-7-25-13/h3-9H,2H2,1H3,(H,19,20,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQAVNUCLYACROL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)C3=NOC(=C3)C4=CC=CO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13N3O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.